molecular formula C12H13ClO3 B1148957 Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate CAS No. 117428-51-0

Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate

Cat. No.: B1148957
CAS No.: 117428-51-0
M. Wt: 241
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate” is a chemical compound with the molecular formula C11H12ClNO3 . It is an impurity from the pesticide active ingredient, Trifloxystrobin, a broad-spectrum foliar fungicide used in plant protection .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting with 3-isochromanone, condensation reaction is performed under the actions of trimethyl orthoformate and glacial acetic acid to obtain an intermediate . This intermediate then reacts with thionyl chloride and methanol in sequence to obtain the final product . The process is relatively simple, the raw materials are easy to obtain, and the cost is low . The method is suitable for industrial production .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a methoxyimino group, a chloromethylphenyl group, and a propenoate group . The molecular weight of the compound is 241.67 .


Chemical Reactions Analysis

As an ester, this compound can undergo typical reactions such as hydrolysis . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis or saponification, the products are a carboxylate salt and an alcohol .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Properties

CAS No.

117428-51-0

Molecular Formula

C12H13ClO3

Molecular Weight

241

IUPAC Name

methyl (E)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+

SMILES

COC=C(C1=CC=CC=C1CCl)C(=O)OC

Origin of Product

United States

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